(H-Cys-OEt) 2 HCl

Catalog No.
S12395327
CAS No.
M.F
C10H22Cl2N2O4S2
M. Wt
369.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(H-Cys-OEt) 2 HCl

Product Name

(H-Cys-OEt) 2 HCl

IUPAC Name

ethyl 2-amino-3-[(2-amino-3-ethoxy-3-oxopropyl)disulfanyl]propanoate;dihydrochloride

Molecular Formula

C10H22Cl2N2O4S2

Molecular Weight

369.3 g/mol

InChI

InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H

InChI Key

BDJZWSLXDLQPNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl

The compound (H-Cysteine ethyl ester)₂·2 Hydrochloride, commonly referred to as (H-Cys-OEt)₂·2 HCl, is a derivative of cysteine, an important amino acid involved in various biological processes. It has the molecular formula C10H20N2O4S22HClC_{10}H_{20}N_{2}O_{4}S_{2}\cdot 2HCl and a molecular weight of approximately 369.33 g/mol. This compound typically appears as white or colorless crystals and is known for its characteristic odor and acidic properties. It is soluble in water but exhibits very low solubility in ethanol .

Typical of amino acids and their derivatives. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed to release cysteine and ethanol, especially under acidic or basic conditions.
  • Oxidation: Cysteine derivatives can be oxidized to form disulfides, such as cystine, which is crucial for protein structure stabilization.
  • Acylation: The amino groups can react with acylating agents, leading to the formation of N-acyl derivatives.

These reactions are significant in both synthetic applications and biological contexts, influencing protein structure and function.

(H-Cys-OEt)₂·2 HCl exhibits several biological activities:

  • Antioxidant Properties: Cysteine and its derivatives play a vital role in reducing oxidative stress by neutralizing free radicals.
  • Protein Synthesis: As a precursor to cysteine, it contributes to the synthesis of proteins and peptides, particularly those containing disulfide bonds.
  • Detoxification: Cysteine is involved in the detoxification processes in the liver, aiding in the conjugation of harmful substances.

These activities make (H-Cys-OEt)₂·2 HCl relevant in pharmacological research and therapeutic applications.

The synthesis of (H-Cys-OEt)₂·2 HCl can be achieved through several methods:

  • Esterification Reaction:
    • Reacting cysteine with ethanol in the presence of an acid catalyst leads to the formation of cysteine ethyl ester.
    • Further treatment with hydrochloric acid yields the hydrochloride salt.
  • Chemical Modification:
    • Starting from cysteine, various chemical modifications can be performed to introduce ethyl groups and hydrochloride ions through controlled reactions.
  • Biotechnological Approaches:
    • Enzymatic synthesis using specific enzymes that catalyze the modification of cysteine may also be employed for more selective production.

(H-Cys-OEt)₂·2 HCl has diverse applications across various fields:

  • Pharmaceuticals: Used as a precursor for synthesizing drugs that target oxidative stress-related diseases.
  • Nutritional Supplements: Incorporated into dietary supplements aimed at enhancing antioxidant capacity.
  • Research Reagent: Utilized in biochemical research for studying protein interactions and modifications.

Studies on (H-Cys-OEt)₂·2 HCl interactions have revealed its potential effects on other biological molecules:

  • Protein Interactions: It can influence protein folding and stability through disulfide bond formation.
  • Metal Ion Chelation: Cysteine derivatives can bind metal ions, affecting their bioavailability and toxicity.
  • Enzyme Modulation: It may act as a substrate or inhibitor for various enzymes involved in metabolic pathways.

These interaction studies underscore its significance in both therapeutic contexts and fundamental biochemical research.

Several compounds share structural features or biological activities with (H-Cys-OEt)₂·2 HCl. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
L-CysteineC3H7NO2SC_{3}H_{7}NO_{2}SNaturally occurring amino acid; antioxidant properties.
CystineC6H12N2O4S2C_{6}H_{12}N_{2}O_{4}S_{2}Dimer of cysteine; important for protein structure.
N-AcetylcysteineC5H9NO3SC_{5}H_{9}NO_{3}SAcetylated form; used as a mucolytic agent.
Cysteine hydrochlorideC3H8ClNO2SC_{3}H_{8}ClNO_{2}SHydrochloride salt; used in various biochemical applications.

Uniqueness of (H-Cys-OEt)₂·2 HCl:

  • It combines the properties of both an amino acid and an ester, enhancing its solubility and reactivity compared to traditional cysteine forms.
  • Its dual hydrochloride form provides additional stability and bioavailability, making it particularly useful in pharmaceutical formulations .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

368.0398049 g/mol

Monoisotopic Mass

368.0398049 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-09

Explore Compound Types